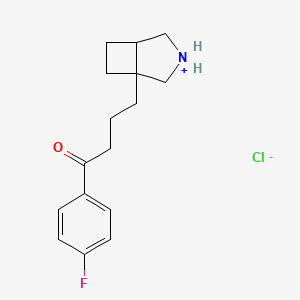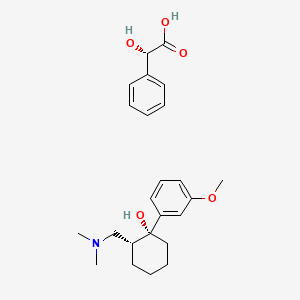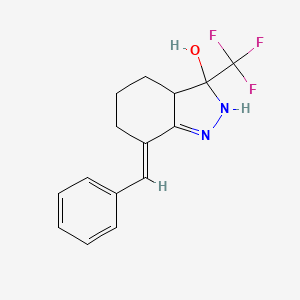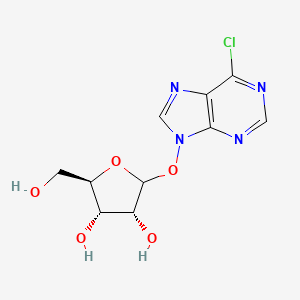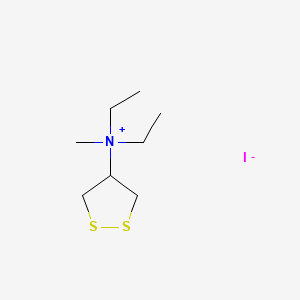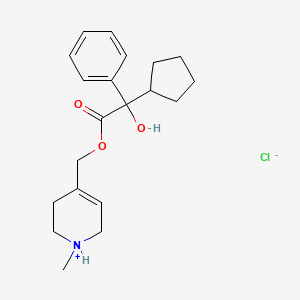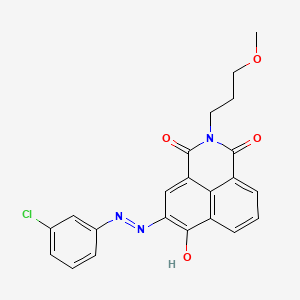
1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes, pigments, and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- typically involves the following steps:
Diazotization: The starting material, 3-chloroaniline, is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-hydroxy-2-(3-methoxypropyl)-1H-Benz(de)isoquinoline-1,3(2H)-dione under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production methods may involve large-scale diazotization and coupling reactions, often carried out in continuous flow reactors to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
科学研究应用
1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments.
作用机制
The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The azo group can undergo reduction to form active metabolites that exert their effects through specific pathways.
相似化合物的比较
Similar Compounds
- 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((4-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)-
- 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-bromophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)-
Uniqueness
1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group may impart distinct properties compared to other similar compounds.
属性
CAS 编号 |
42358-38-3 |
|---|---|
分子式 |
C22H18ClN3O4 |
分子量 |
423.8 g/mol |
IUPAC 名称 |
5-[(3-chlorophenyl)diazenyl]-6-hydroxy-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C22H18ClN3O4/c1-30-10-4-9-26-21(28)16-8-3-7-15-19(16)17(22(26)29)12-18(20(15)27)25-24-14-6-2-5-13(23)11-14/h2-3,5-8,11-12,27H,4,9-10H2,1H3 |
InChI 键 |
KTPCHCSTIGKKSD-UHFFFAOYSA-N |
规范 SMILES |
COCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)N=NC4=CC(=CC=C4)Cl)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







